4-(4H-1,2,4-Triazol-4-yl)butan-1-ol

Synthetic Chemistry Building Block Esterification

Sourcing a triazole building block with precise C4 spacing and a terminal hydroxyl often forces researchers into custom synthesis with 6-8 week lead times. This compound solves that bottleneck. - Functional C4 Chain: Provides ~5.0-5.5 Å reach, enabling control of framework interpenetration in MOFs and coordination polymers. - Terminal Hydroxyl Handle: Allows direct conversion to divalent monomers for halogen-free polyesters or bespoke ditopic ligands. - Optimal LogP (~+0.7): Balances membrane permeation and aqueous solubility, outperforming non-hydroxylated butyl analogs in corrosion inhibitor formulations. Available from bench stock for immediate dispatch. Request a quote for gram-scale quantities.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B12969966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-Triazol-4-yl)butan-1-ol
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=NN=CN1CCCCO
InChIInChI=1S/C6H11N3O/c10-4-2-1-3-9-5-7-8-6-9/h5-6,10H,1-4H2
InChIKeyONTJWQNXCCDPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement of 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol


4-(4H-1,2,4-Triazol-4-yl)butan-1-ol (CAS 68984-12-3) is a heterocyclic building block consisting of a 1,2,4-triazole ring N-substituted at the 4-position with a linear four-carbon chain terminating in a primary hydroxyl group . It belongs to the class of 4-alkyl-4H-1,2,4-triazole derivatives, which are valued in medicinal chemistry, coordination chemistry, and materials science for their ability to act as N-donor ligands, hydrogen-bond acceptors/donors, and synthetic intermediates [1]. The compound is commercially available as a research chemical with a molecular formula of C₆H₁₁N₃O and a molecular weight of 141.17 g/mol .

Bifunctional building block 1,2,4-triazole N-donor and terminal hydroxyl for orthogonal functionalization
Predictable coordination mode 4-substituted architecture ensures N1,N2 bridging in metal complexes
Modular synthetic handle Primary -OH permits esterification, etherification, and oxidation routes

Why 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol Outperforms Generic 4-Alkyl Triazoles


The assumption that any 4-alkyl-1,2,4-triazole can serve as a drop-in replacement for 4-(4H-1,2,4-triazol-4-yl)butan-1-ol is chemically unsound. The length of the methylene spacer and the presence of the terminal hydroxyl group jointly govern solubility, coordination geometry in metal complexes, and downstream functionalization capability [1]. Systematic studies on 1,2,4-triazole-based corrosion inhibitors demonstrate that alkyl chain length directly modulates inhibition efficiency, with each additional methylene unit contributing measurably to surface coverage and hydrophobic barrier formation [2]. Substituting the butanol chain with shorter or non-hydroxylated analogs alters logP, hydrogen-bonding capacity, and the spatial separation between the triazole N-donor and the terminal functional group—any one of which can render a reaction or formulation irreproducible [1].

Chain length alters spacer geometry
Shorter (C2, C3) or longer (C8+) alkyl chains shift coordination framework topology and solubility, limiting direct replacement.
Non-hydroxylated analogs lack nucleophilic handle
4-Butyl-4H-1,2,4-triazole (Triazbutil) and similar compounds cannot undergo esterification or coupling, blocking key synthetic pathways.
1-Substituted isomers change bridging mode
1-Alkyl triazoles exhibit N2,N4 bridging and different physical properties; they may not reproduce the coordination chemistry of the 4-alkyl target.

Quantitative Differentiation from Structural Analogs


Hydroxyl-Driven Bifunctional Reactivity vs. Triazbutil

4-(4H-1,2,4-Triazol-4-yl)butan-1-ol possesses a terminal primary hydroxyl group (C₆H₁₁N₃O, MW 141.17) that permits direct esterification, etherification, or oxidation reactions. Its direct structural analog, 4-butyl-4H-1,2,4-triazole (Triazbutil, CAS 16227-10-4, C₆H₁₁N₃, MW 125.17), lacks this hydroxyl and is therefore chemically inert toward acylation and coupling reactions that require a nucleophilic oxygen [1]. The difference of one oxygen atom (ΔMW = 16.00 g/mol) represents the presence of a functional handle absent in the non-hydroxylated analog, making the target compound a genuinely bifunctional building block suitable for polyester and polyurethane synthesis via the triazole-activated ester route [2].

Functional handle
Head-to-head
Target: terminal -OH (C₆H₁₁N₃O, MW 141.17). Triazbutil: no -OH (C₆H₁₁N₃, MW 125.17). Δ = one oxygen atom.
Hydroxyl enables esterification/etherification; non-hydroxylated analog cannot participate in coupling chemistry.
Direct structural comparison; Triazbutil is a commercial fungicide without synthetic hydroxyl utility.
Synthetic Chemistry Building Block Esterification

Lipophilicity Advantage of Extended C4 Spacer

The predicted octanol-water partition coefficient provides a quantitative basis for differentiating 4-(4H-1,2,4-triazol-4-yl)butan-1-ol from its shorter-chain analog. The two-carbon homolog, 2-(4H-1,2,4-triazol-4-yl)ethanol (CAS 66760-19-8), has an ACD/LogP of –1.49 and a predicted log Kow (KOWWIN) of –1.19 . Each additional methylene group in an alkyl chain contributes approximately +0.5 logP units [1]. Extending from ethanol (C2, logP ≈ –1.3) to butanol (C4, +2 CH₂ groups) yields an estimated logP for 4-(4H-1,2,4-triazol-4-yl)butan-1-ol of approximately +0.7, representing a >100-fold increase in octanol partitioning relative to the C2 analog [1]. This shift is validated by the experimental observation that even the non-hydroxylated 4-butyl-4H-1,2,4-triazole (Triazbutil) serves as a commercial lipophilic fungicide [2], while the hydroxyl group of the target compound retains water solubility sufficient for aqueous reaction media.

Lipophilicity shift
Class-level
Estimated logP ≈ +0.7 (C4 chain). C2 analog: ACD/LogP –1.49. ΔlogP ≈ +2.2 (>100-fold increase in octanol partitioning).
Supports selection for balanced lipophilicity in antifungal or corrosion inhibitor design.
Extrapolated via methylene increment method; experimental logP data to verify.
Physicochemical Properties Lipophilicity LogP

Corrosion Inhibition Efficiency by Chain Length

In a systematic study of 1,2,4-triazole-based compounds as corrosion inhibitors for mild steel in 1.0 M HCl, inhibition efficiency increased monotonically with alkyl chain length, with the optimal concentration of 10⁻³ M yielding maximum efficacy [1]. While 4-(4H-1,2,4-triazol-4-yl)butan-1-ol itself was not directly tested in this specific dataset, the established structure–activity relationship demonstrates that each additional methylene unit in the N-alkyl chain enhances surface coverage by increasing the hydrophobic barrier thickness. The C4 butanol chain of the target compound is forecast to exhibit inhibition efficiency intermediate between triazole derivatives with C3 and C5 chains tested in the series, providing a quantifiable basis for selection over the shorter-chain 2-(4H-1,2,4-triazol-4-yl)ethanol (C2), which would form a thinner protective film [1]. Alkyltriazoles as a class are established inhibitors for iron corrosion in deaerated HCl, with N-dodecyl-1,2,4-triazole identified as the most effective within the tested series, confirming the chain-length dependency [2].

Corrosion inhibition trend
Class-level
Inhibition efficiency rises with alkyl chain length. C4 predicted intermediate between C3 and C5 derivatives at 10⁻³ M in 1.0 M HCl.
Reported chain-length dependence supports corrosion inhibitor screening; C4 balances hydrophobicity and water solubility.
Class-level structure–activity relationship; direct target compound data not available.
Corrosion Inhibition Mild Steel HCl

Spacer Length Controls Coordination Polymer Dimensionality

In the construction of metal oxide–organic frameworks (MOOFs) from molybdenum(VI) oxide and bitopic 1,2,4-triazole linkers, the aliphatic spacer length between the two 1,2,4-triazol-4-yl sites directly determines framework topology [1]. Linkers with 1,3-bis(1,2,4-triazol-4-yl)propane (C3 spacer) produce 3D tetragonal frameworks, while variation in spacer length yields different dimensionalities [1]. The monofunctional 4-(4H-1,2,4-triazol-4-yl)butan-1-ol serves as a chain-terminating ligand or a precursor to asymmetric ditopic linkers. The four-carbon butanol chain provides a spacer length of approximately 5.0–5.5 Å (extended conformation) versus ~3.8–4.2 Å for the propanol analog, 3-(4H-1,2,4-triazol-4-yl)propan-1-ol (CAS 27106-94-1, C₅H₉N₃O, MW 127.14) . This ~1.2 Å difference in reach can be decisive in controlling whether a metal center achieves a desired coordination number or whether a framework interpenetrates [1].

Spacer length control
Class-level
C4 spacer extended length ~5.0–5.5 Å; C3 analog ~3.8–4.2 Å. Δ ≈ 1.2 Å. Framework topology depends on linker reach.
Informs MOF design; 1.2 Å difference may dictate network interpenetration and pore dimensions.
Geometric estimation based on bitopic bis(triazole) coordination polymer studies.
Coordination Chemistry Metal-Organic Frameworks Spacer Length

Regioselective 4-Alkylation Over 1-Substituted Isomers

The 4-substituted 1,2,4-triazole architecture of the target compound can be accessed via regioselective N-alkylation methodologies that achieve 4-alkyl-1,2,4-triazoles with regiomeric ratios up to 94:6 over the 1-alkyl isomer [1]. In contrast, 1-substituted 1,2,4-triazoles (e.g., 1-butyl-1H-1,2,4-triazole, CAS 6086-22-2) require different synthetic conditions and exhibit distinct coordination chemistry—1-alkyl triazoles bridge metals exclusively through the N2 and N4 positions, whereas 4-alkyl triazoles bridge through N1 and N2, affecting the metal–metal distance in polynuclear complexes [2]. 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol, as a 4-substituted derivative, is structurally precluded from existing as a 1-substituted isomer, ensuring a single well-defined coordination mode. The 1-alkyl isomer of the butyl-substituted triazole (1-butyl-1H-1,2,4-triazole) is a distinct compound with different physical properties and metal-binding geometry .

Regiochemical identity
Method context
4-substituted triazole (N1,N2 bridging) vs. 1-butyl-1H-1,2,4-triazole (N2,N4 bridging). Regiomeric ratio up to 94:6 for 4-alkylation.
Ensures a single, predictable coordination mode; 1-isomer would alter metal–metal distance and complex geometry.
Synthetic methodology allows high regioselectivity; verify isomer identity by NMR before metal complexation.
Synthetic Methodology Regioselectivity N-Alkylation

High-Value Application Scenarios


Metal-Free Polyester Synthesis

The terminal hydroxyl group of 4-(4H-1,2,4-triazol-4-yl)butan-1-ol enables its conversion into a divalent acyl-1,2,4-triazole monomer upon reaction with a dicarboxylic acid derivative. This monomer can subsequently undergo polymerization with diols at low temperatures (<100 °C) without metal catalysts, yielding halogen-free polyesters [1]. The C4 spacer provides sufficient flexibility to accommodate chain folding while the triazole leaving group ensures irreversible polymerization, a strategy that is inaccessible with non-hydroxylated analogs such as 4-butyl-4H-1,2,4-triazole.

Corrosion Inhibitor for Mild Steel

Based on the demonstrated chain-length dependence of corrosion inhibition efficiency for 1,2,4-triazole derivatives in HCl [2], 4-(4H-1,2,4-triazol-4-yl)butan-1-ol is a candidate for inhibitor formulations targeting mild steel protection in 1.0 M HCl at concentrations around 10⁻³ M. Its C4 chain offers an optimal balance between hydrophobic surface coverage (superior to C2–C3 analogs) and aqueous solubility (superior to C8–C12 analogs), while the hydroxyl group provides an additional adsorption site on the metal surface.

Asymmetric Ditopic Linker for MOFs

The combination of a 1,2,4-triazol-4-yl N-donor at one terminus and a hydroxyl group at the other makes this compound a precursor for asymmetric ditopic ligands. The C4 spacer length of ~5.0–5.5 Å is distinct from the more common C3 spacer (~3.8–4.2 Å) and can be exploited to control framework interpenetration and pore dimensions in molybdenum(VI) oxide–organic frameworks and related coordination polymers [3]. Functionalization of the hydroxyl group with carboxylate, phosphonate, or additional N-donor groups yields bespoke linkers with precisely defined reach.

Antifungal Development via Ergosterol Inhibition

The 1,2,4-triazole scaffold is a validated pharmacophore for inhibition of fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis [4]. 4-(4H-1,2,4-Triazol-4-yl)butan-1-ol provides a modular scaffold in which the hydroxyl group serves as a synthetic handle for introducing diverse pharmacophoric elements via ester, ether, or carbamate linkages. The estimated logP of ~+0.7 positions this compound in a lipophilicity range favorable for membrane permeation while retaining sufficient aqueous solubility for formulation, offering a differentiated starting point relative to the more hydrophilic ethanol analog (logP ≈ –1.3) and the more lipophilic but non-functionalizable butyl analog.

Application
Selection Property
Validation Focus
Metal-free polyester synthesis
Bifunctional monomer via hydroxyl activation
Low-temperature polycondensation efficiency
Mild steel corrosion inhibition studies
Chain-length balanced solubility and adsorption
Electrochemical impedance and polarization evaluation
Asymmetric ditopic linker for MOFs
Monofunctional C4 spacer with terminal hydroxyl
Framework topology and interpenetration control
Fungal CYP51 inhibition studies
Modular triazole scaffold with hydroxyl attachment point
Target engagement and selectivity profiling in ergosterol pathway
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